![molecular formula C16H21N3O2 B7510990 Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone, also known as CPPM, is a small molecule that has gained significant attention in the field of medicinal chemistry. CPPM is a piperazine derivative that has shown potential as a therapeutic agent for various diseases. In
Mécanisme D'action
The exact mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer, neuroprotective, and antidepressant effects. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may also modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer cells, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In animal models of Alzheimer's disease, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to reduce amyloid beta accumulation and improve cognitive function. In animal models of depression, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to increase the levels of serotonin and dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its relatively simple synthesis method. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is also stable and can be easily stored. However, one of the limitations of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects.
Orientations Futures
There are several future directions for the research on Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone. One direction is to further investigate the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects. Another direction is to explore the potential therapeutic applications of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of more water-soluble derivatives of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone could improve its utility in lab experiments.
Méthodes De Synthèse
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone can be synthesized by reacting 4-(pyridine-3-carbonyl)piperazine with cyclopentanone in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone.
Applications De Recherche Scientifique
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has demonstrated neuroprotective effects and improved cognitive function in Alzheimer's disease. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has also shown antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(13-4-1-2-5-13)18-8-10-19(11-9-18)16(21)14-6-3-7-17-12-14/h3,6-7,12-13H,1-2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVFQIRAMWERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
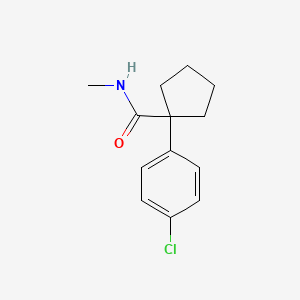
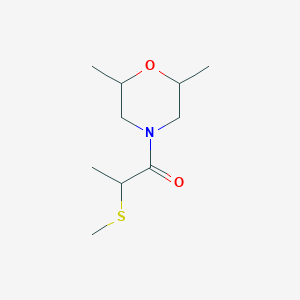
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
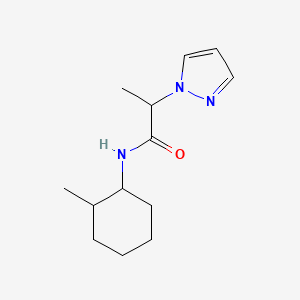


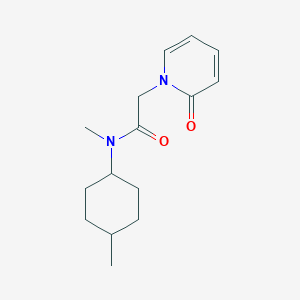


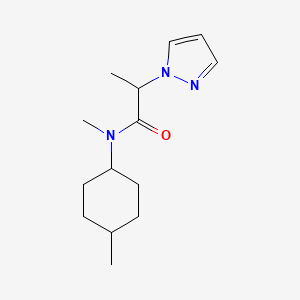
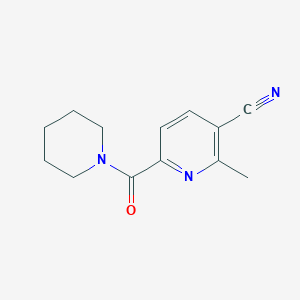
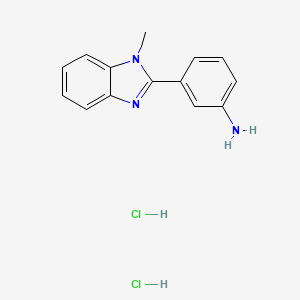
![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)